![molecular formula C29H25N5O6 B2967142 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-isopropylphenyl)acetamide CAS No. 894932-16-2](/img/no-structure.png)

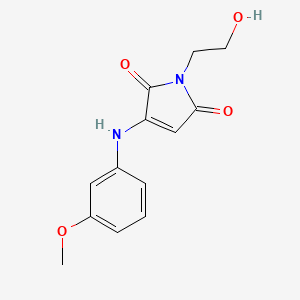

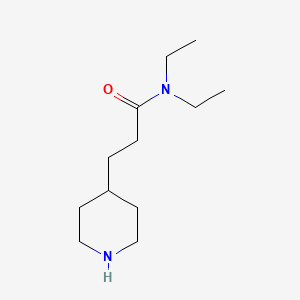

2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-isopropylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Characterization

Quinazoline and oxadiazole derivatives have been synthesized through various methods, providing insights into their structural and chemical properties. For instance, reactions involving anthranilamide with isocyanates have led to the synthesis of dihydro-oxazoloquinazolin-ones, showcasing a facile method for creating these compounds (Chern et al., 1988). Similarly, a novel series of quinoxaline-oxadiazole hybrids have been designed and evaluated for antimicrobial and antiprotozoal activities, indicating their potential in developing new therapeutic agents (Patel et al., 2017).

Biological Applications

The biological activities of these compounds are significant, with studies showing their potential in analgesic, anti-inflammatory, and antimicrobial applications. For example, novel 1,3,4-oxadiazole derivatives linked to quinazolin-4-one rings have been synthesized and shown to possess potent analgesic and anti-inflammatory activities (Dewangan et al., 2016). Additionally, certain quinazolinone-oxadiazole conjugates have demonstrated remarkable cytotoxic activity against cancer cell lines, suggesting their utility in cancer research (Hassanzadeh et al., 2019).

Chemical Sensor Applications

Quinazoline derivatives have also been explored for their applications in chemical sensing. A study involving an electrochemical sensor based on a quinazolinone derivative has shown promising results in the simultaneous determination of various compounds, indicating its potential in analytical chemistry (Karimi-Maleh et al., 2014).

properties

CAS RN |

894932-16-2 |

|---|---|

Product Name |

2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-isopropylphenyl)acetamide |

Molecular Formula |

C29H25N5O6 |

Molecular Weight |

539.548 |

IUPAC Name |

2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-(4-propan-2-ylphenyl)acetamide |

InChI |

InChI=1S/C29H25N5O6/c1-17(2)18-8-10-20(11-9-18)30-25(35)14-33-22-13-24-23(38-16-39-24)12-21(22)28(36)34(29(33)37)15-26-31-27(32-40-26)19-6-4-3-5-7-19/h3-13,17H,14-16H2,1-2H3,(H,30,35) |

InChI Key |

OVOHIUIHCANOLL-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)piperidine-4-carboxamide](/img/structure/B2967060.png)

![4-(2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzamide](/img/structure/B2967066.png)

![6-(4-Fluorophenyl)-2-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2967068.png)

![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2967073.png)

![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2967074.png)

![2-(isopropylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2967079.png)

![2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide](/img/structure/B2967080.png)